(S)-2-((tert-butoxycarbonyl)amino)-3-(3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)propanoic acid
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Overview
Description
(S)-2-((tert-butoxycarbonyl)amino)-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoic acid is a complex organic compound that features a biphenyl structure with a trifluoromethoxy group and a protected amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:
Formation of the biphenyl core: This can be achieved through Suzuki coupling reactions between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the trifluoromethoxy group: This step often involves nucleophilic aromatic substitution or other fluorination techniques.
Amino acid coupling: The protected amino acid is coupled to the biphenyl core using peptide coupling reagents such as EDCI or DCC.
Deprotection: The final step involves removing the tert-butoxycarbonyl protecting group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-butoxycarbonyl)amino)-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-((tert-butoxycarbonyl)amino)-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study protein-ligand interactions due to its ability to mimic natural amino acids. It may also serve as a precursor for the synthesis of bioactive peptides and peptidomimetics.
Medicine
In medicinal chemistry, (S)-2-((tert-butoxycarbonyl)amino)-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoic acid is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for the design of inhibitors or modulators of specific enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with unique electronic or optical properties. Its trifluoromethoxy group imparts stability and enhances the performance of these materials.
Mechanism of Action
The mechanism of action of (S)-2-((tert-butoxycarbonyl)amino)-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl core and trifluoromethoxy group contribute to its binding affinity and specificity, while the amino acid moiety allows for interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(3’-trifluoromethyl-[1,1’-biphenyl]-3-yl)propanoic acid: Similar structure but lacks the tert-butoxycarbonyl protecting group.
(S)-2-((tert-butoxycarbonyl)amino)-3-(3’-methoxy-[1,1’-biphenyl]-3-yl)propanoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
(S)-2-((tert-butoxycarbonyl)amino)-3-(3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)propanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in applications where stability and specific electronic interactions are crucial.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-[3-(trifluoromethoxy)phenyl]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO5/c1-20(2,3)30-19(28)25-17(18(26)27)11-13-6-4-7-14(10-13)15-8-5-9-16(12-15)29-21(22,23)24/h4-10,12,17H,11H2,1-3H3,(H,25,28)(H,26,27)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNNXKAEPKTDKD-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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